molecular formula C15H10ClF3O2 B1402293 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone CAS No. 1417782-28-5

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1402293
CAS No.: 1417782-28-5
M. Wt: 314.68 g/mol
InChI Key: CSIQWPNHZNGRLC-UHFFFAOYSA-N
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Description

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C15H10ClF3O2 and a molecular weight of 314.69 g/mol . This compound is characterized by the presence of a chloro-phenoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone typically involves the following steps :

    Starting Materials: The synthesis begins with 4-chlorophenol and 2-chloro-4-trifluoromethylbenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 130°C for several hours.

    Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted with ethanone under similar conditions to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways . The chloro-phenoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects such as anti-inflammatory or anti-tumor activities.

Comparison with Similar Compounds

1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as :

    4-(4-Chlorophenoxy)-2-trifluoromethylbenzene: Lacks the ethanone group, resulting in different reactivity and applications.

    4-(4-Chlorophenoxy)-2-methylbenzene: The trifluoromethyl group is replaced with a methyl group, affecting its chemical properties and biological activities.

    4-(4-Chlorophenoxy)-2-nitrobenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-9(20)13-7-6-12(8-14(13)15(17,18)19)21-11-4-2-10(16)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIQWPNHZNGRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021049
Record name Ethanone, 1-​[4-​(4-​chlorophenoxy)​-​2-​(trifluoromethyl)​phenyl]​-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1417782-28-5
Record name 1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417782-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-​[4-​(4-​chlorophenoxy)​-​2-​(trifluoromethyl)​phenyl]​-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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